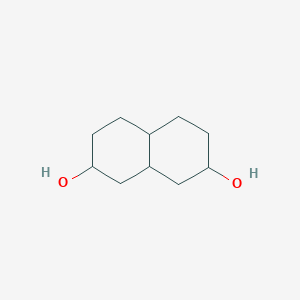

2,7-Decahydronaphthalenediol

Beschreibung

Historical Context of Decalin-Based Compound Research

The study of decalin and its derivatives has a rich history, foundational to the development of stereochemistry. The concept of cis and trans fusion of the two rings was a significant advancement in understanding the three-dimensional nature of cyclic molecules. chemistrysteps.comlibretexts.org Early predictions by Mohr, and the subsequent synthesis of cis and trans decalin isomers by W. Hückel in 1925, were pivotal moments that validated the Sachse-Mohr theory of non-planar cyclohexane (B81311) rings. libretexts.org

Research into functionalized decalins, such as diols and diones, followed. A notable early investigation into the specific compound of interest was published in 1955 by Arthur G. Anderson Jr. and David O. Barlow, titled "Decalin-2,7-diol and Decalin-2,7-dione". acs.orgacs.org This work established the synthesis of 2,7-decahydronaphthalenediol and its corresponding dione. The primary synthetic route described involves the catalytic hydrogenation of the corresponding dihydroxy-substituted naphthalene (B1677914) precursor, 2,7-dihydroxynaphthalene (B41206). lookchem.com This foundational work opened the door for further exploration of its chemical and biochemical properties.

Stereochemical Complexity and Isomeric Diversity of this compound

The structural complexity of this compound arises from multiple sources of isomerism, leading to a large number of possible stereoisomers. The systematic name for decalin is bicyclo[4.4.0]decane. chemistrysteps.comlibretexts.org

The primary source of isomerism is the fusion of the two cyclohexane rings, which can be either cis or trans. libretexts.org

In trans-decalin , the two rings are joined by equatorial-type bonds, resulting in a relatively rigid structure. The bridgehead hydrogens are on opposite sides of the molecule. libretexts.org

In cis-decalin , the rings are joined by one axial and one equatorial bond. This conformation is more flexible and can undergo ring inversion. The bridgehead hydrogens are on the same side of the molecule. libretexts.org

Further stereochemical diversity comes from the positions of the two hydroxyl groups at carbons 2 and 7. For each ring fusion type (cis and trans), the hydroxyl groups can be in axial or equatorial positions, and their relative stereochemistry (syn/anti) adds another layer of complexity. The numbering of the decalin system starts from a carbon adjacent to a bridgehead, proceeds around the first ring, and then continues around the second ring, with the bridgehead carbons typically numbered last (e.g., as 9 and 10). youtube.com

Current Research Landscape and Academic Relevance of this compound

While extensive research continues into complex, multifunctionalized decalin natural products, dedicated studies focusing solely on the parent this compound are less common in contemporary literature. rsc.orgnih.gov However, the compound retains relevance in specific niches.

One documented application is its use as a precursor for the synthesis of decalin-2,7-dione. acs.orglookchem.com This dione, in turn, serves as a substrate for enzymes like horse liver alcohol dehydrogenase (HLADH). lookchem.com The enzymatic reduction of such prochiral or meso diones is a powerful method in asymmetric synthesis to produce chiral alcohols, which are valuable building blocks for more complex molecules. The stereochemical outcome of such enzymatic reductions is highly dependent on the substrate's structure, making the various isomers of decalin-2,7-dione interesting probes for studying enzyme selectivity.

Furthermore, decalin diol derivatives, such as 2,7-bis(glycidyloxy)decalin, have been investigated for applications in materials science, for example, as components of epoxy resins. The synthesis of these materials involves reacting the diol with epihalohydrin, highlighting an industrial relevance for decalin diols. google.com

Overview of Methodological Approaches in this compound Studies

The study of this compound and related decalin systems employs a range of modern synthetic and analytical techniques.

Synthesis: The principal method for synthesizing this compound is the catalytic hydrogenation of 2,7-dihydroxynaphthalene. lookchem.com This reaction typically uses transition metal catalysts like nickel or palladium on a support (e.g., Ni-Mo/γ-Al2O3) under hydrogen pressure. mdpi.comresearchgate.net The synthesis of the precursor, 2,7-dihydroxynaphthalene, is achieved industrially through methods like caustic fusion of naphthalene-2,7-disulfonic acid. chemicalbook.comgoogle.com More broadly, the construction of the decalin skeleton itself is a major area of organic synthesis, with key strategies including:

Diels-Alder reactions: Both intermolecular and intramolecular versions are powerful tools for creating the bicyclic framework with controlled stereochemistry. rsc.org

Robinson annulation: A classic method for forming a six-membered ring onto an existing ketone. cdnsciencepub.com

Tandem reactions: Sequences like conjugate addition followed by aldol (B89426) cyclization can efficiently build the decalin core. researchgate.net

Structural and Stereochemical Analysis: Determining the precise three-dimensional structure of the various this compound isomers is crucial. Key analytical methods include:

X-ray Crystallography: This technique provides unambiguous determination of the solid-state structure, including the relative and absolute stereochemistry of the molecule. It is the gold standard for confirming the stereochemical assignments of complex isomers.

Mass Spectrometry (MS): Used to confirm the molecular weight and elemental composition of the compound. nih.gov

Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different conformations (e.g., chair, boat) and isomers, providing insight into their stability and population at equilibrium. rsc.orgchemrxiv.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMLVUGGLRJZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2C1CCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943178 | |

| Record name | Decahydronaphthalene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20917-99-1 | |

| Record name | NSC143361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decahydronaphthalene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,7 Decahydronaphthalenediol and Its Analogues

Stereoselective and Enantioselective Synthesis Strategies

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules like decahydronaphthalenediols. Stereoselective and enantioselective strategies are employed to generate specific stereoisomers from prochiral or racemic starting materials, often utilizing chiral catalysts or auxiliaries to guide the reaction pathway.

Chiral Auxiliary Approaches to 2,7-Decahydronaphthalenediol

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a subsequent reaction. rsc.org After establishing the desired stereocenter, the auxiliary can be removed and ideally recovered for reuse. rsc.org The Diels-Alder reaction is a powerful tool for constructing the decalin ring system, and its stereoselectivity can be effectively controlled using chiral auxiliaries. rsc.orglibretexts.org

One notable approach involves an intramolecular Diels-Alder (IMDA) reaction using a covalently attached chiral auxiliary. In studies toward the synthesis of the natural product amycolamicin, which features a trans-decalin core, a triene precursor was equipped with a "SuperQuat" chiral auxiliary. ethz.chresearchgate.net The subsequent thermal IMDA reaction proceeded with high diastereoselectivity to furnish the desired decalin ring system. ethz.ch A key advantage of the SuperQuat auxiliary over classical Evans-type auxiliaries in this specific synthesis was its facile removal under mild methanolysis conditions, which was crucial for subsequent transformations. ethz.ch

Another strategy employs chiral acetals in intermolecular ionic Diels-Alder reactions. The reaction between chiral acetals of cyclohex-2-enones, derived from enantiopure (2R,3R)-butane-2,3-diol, and various dienes can produce cis-decalin structures with good diastereoselectivity. rsc.orgpsu.edu For instance, the reaction of the chiral acetal (B89532) of 2-methylcyclohex-2-enone with 2,3-dimethyl-1,3-butadiene, promoted by a Lewis acid, yielded the corresponding cis-decalin with 82% diastereomeric excess. rsc.org

Table 1: Chiral Auxiliary-Controlled Diels-Alder Reactions for Decalin Synthesis

| Dienophile/Precursor | Diene | Auxiliary | Conditions | Product | d.e. (%) | Ref |

|---|---|---|---|---|---|---|

| Triene-SuperQuat | (intramolecular) | SuperQuat | Toluene, 180 °C | trans-Decalin | >95 | ethz.ch |

| Chiral Acetal of 2-Methylcyclohex-2-enone | 2,3-Dimethyl-1,3-butadiene | (2R,3R)-Butane-2,3-diol | SnCl₄, CH₂Cl₂, -78 °C | cis-Decalin | 82 | rsc.org |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly atom-economical and is central to modern organic synthesis. ajchem-b.com For the construction of decalin systems, asymmetric catalytic Diels-Alder reactions are particularly powerful. nih.gov

A stereodivergent synthesis of cis-decalin derivatives has been achieved through an ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction. researchgate.netsci-hub.se In this strategy, 2-pyrones react with silyl (B83357) cyclohexadienol ethers in the presence of a chiral Yb(OTf)₃/phosphine ligand complex. By simply changing the chirality of the ligand ((R)- or (S)-form), it is possible to access different stereoisomers of the decalin product from the same set of starting materials, highlighting the power of catalyst control. researchgate.netsci-hub.se

In the context of total synthesis, a titanium-catalyzed asymmetric Diels-Alder reaction was a key step in the construction of the cis-decalin core of (−)-nahuoic acid Cᵢ(Bᵢᵢ). nih.gov The reaction between a juglone-derived quinone and a functionalized diene was promoted by a chiral titanium-TADDOL complex, affording the desired decalin skeleton with high enantioselectivity (around 73% ee), which was later improved through recrystallization. nih.gov This catalytic step established the initial stereochemistry that guided the formation of eight contiguous stereocenters in the final natural product. nih.gov

Table 2: Asymmetric Catalysis in Diels-Alder Reactions for Decalin Synthesis

| Diene | Dienophile | Catalyst System | Product | ee (%) | Ref |

|---|---|---|---|---|---|

| Substituted 2-Pyrone | Silyl Cyclohexadienol Ether | Yb(OTf)₃ / (S)-Ligand | cis-Decalin | >99 | sci-hub.se |

| Functionalized Diene | Juglone Derivative | Ti-TADDOL Complex | cis-Decalin | 73 | nih.gov |

Enzymatic Synthesis and Biocatalysis for this compound Stereoisomers

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations with unparalleled precision, often under mild, environmentally benign conditions. mdpi.com For the synthesis of chiral diols, the desymmetrization of a prochiral or meso-diol is a highly effective strategy, capable of theoretically converting 100% of the substrate into a single enantiomerically pure product. researchgate.net

A classic example directly relevant to decahydronaphthalenediols is the asymmetric desymmetrization of a meso-decahydronaphthalenediol via lipase-catalyzed transesterification. In this process, a lipase (B570770) enzyme selectively acylates one of the two enantiotopic hydroxyl groups of the symmetrical meso-diol. This reaction produces the corresponding chiral mono-acetate in very high chemical yield and with excellent optical purity.

This enantiomerically enriched mono-acetate is a valuable chiral building block. It has been converted into key intermediates used in the total synthesis of several natural products, demonstrating the synthetic utility of this biocatalytic approach. mdpi.com Lipases are particularly well-suited for such transformations due to their broad substrate tolerance, stability, and commercial availability. mdpi.comresearchgate.net

Total Synthesis Approaches to this compound

The total synthesis of complex natural products containing the this compound moiety or its analogues serves not only to confirm their structure but also to develop new synthetic methods and provide access to analogues for structure-activity relationship studies. mdpi.comrsc.org

Convergent and Divergent Synthetic Routes

Synthetic strategies can be broadly classified as linear, convergent, or divergent. Convergent synthesis involves preparing fragments of the target molecule separately and then coupling them together, which is often more efficient for complex targets. Divergent synthesis starts from a common intermediate that is elaborated through different reaction pathways to yield a library of structurally related compounds. mdpi.com

A divergent strategy has been effectively applied to the synthesis of marine tetracyclic meroterpenoids. mdpi.com Here, the natural product aureol, which contains a functionalized decalin core, serves as a pluripotent late-stage intermediate. Through selective functionalization of the aromatic ring or by epimerization of the decalin core followed by further reactions, a variety of natural and non-natural analogues can be prepared from this single advanced precursor. mdpi.com

Similarly, a divergent approach was used to assemble several pyrone diterpenes, including subglutinols A/B and higginsianin A. nih.gov The core decalin structure was forged early in the synthesis. This common core was then subjected to different decarboxylative radical cross-coupling reactions to append key peripheral substituents, allowing for the concise and modular synthesis of four different natural products. nih.gov Another example is the short and enantioselective total synthesis of eight different ent-pimaranes, which also feature a decalin motif, from a late-stage synthetic branching point. acs.org

Novel Reaction Discoveries in this compound Preparation

The quest for more efficient synthetic routes continually drives the discovery of new chemical reactions. In the context of decalin synthesis, several innovative methods have been reported.

One such advancement is the use of an electrochemically assisted oxidative radical polycyclization to forge the decalin core of pyrone diterpenes. nih.gov This method capitalizes on the unique reactivity of radicals to achieve a complex cyclization cascade, providing a powerful and modern alternative to more traditional ionic cyclization pathways.

Another novel strategy is the "diene transmissive Diels-Alder" sequence. rsc.org This involves a specially designed dendrimeric diene that undergoes two successive Diels-Alder cycloadditions in a single step. This powerful transformation was used to construct a complex tricyclic system containing a decalin framework rapidly and efficiently, showcasing a significant increase in molecular complexity in one pot. rsc.org Such discoveries in reaction methodology are crucial for advancing the synthesis of complex targets like functionalized decahydronaphthalenes.

Derivatization and Functionalization Strategies of this compound

The presence of two hydroxyl groups on a rigid decalin scaffold makes this compound a valuable building block. Modern synthetic chemistry offers a suite of tools to modify this structure with high precision, either at the reactive hydroxyl groups or on the hydrocarbon core itself.

Selective Hydroxyl Group Functionalization

The ability to differentiate between the two hydroxyl groups in this compound is crucial for creating complex, non-symmetrical molecules. This differentiation can be achieved through several strategies that exploit subtle differences in the steric and electronic environments of the hydroxyl groups. researchgate.net

One of the most elegant methods for selective functionalization is enzymatic desymmetrization. For meso-diols like a cis-decahydronaphthalenediol, lipase-catalyzed acylation can selectively modify one hydroxyl group, yielding a monoacetate in high enantiomeric and chemical yield. researchgate.netresearchgate.net This biocatalytic approach provides access to chiral building blocks that are key intermediates for the synthesis of complex natural products. researchgate.netresearchgate.net

Beyond enzymes, chemical methods offer a high degree of control. Organocatalysts can be employed for the regioselective acylation of diols. researchgate.net For instance, specific catalysts can activate one hydroxyl group over another through hydrogen bonding interactions or by exploiting steric hindrance, allowing for mono-acylation with high selectivity. researchgate.netnih.gov The choice of acylating agent and catalyst is critical; for example, using benzoyl cyanide with a catalytic amount of an amine base can favor acylation at an axial hydroxyl group over an equatorial one in certain cyclic diols. nih.gov

The general reactivity of hydroxyl groups can be leveraged, where primary hydroxyls are typically more reactive than secondary ones, and equatorial hydroxyls are often more accessible than sterically hindered axial ones. researchgate.net Protecting group strategies are also fundamental, allowing for the temporary masking of one hydroxyl group while the other is modified. ntnu.no

Table 1: Examples of Selective Hydroxyl Group Functionalization Reactions

| Reaction Type | Reagents/Catalyst | Description | Reference |

|---|---|---|---|

| Enzymatic Desymmetrization | Lipase (e.g., Amano PS) | Selective acylation of one enantiotopic hydroxyl group in a meso-diol to produce a chiral monoester. | researchgate.net |

| Organocatalytic Acylation | DMAP, DIPEA, Anhydride | Catalytic amine base promotes selective acylation, often driven by steric accessibility and hydrogen bonding. | researchgate.netnih.gov |

| Organotin-mediated Etherification | Bu₂SnO, Alkyl Halide | Formation of a stannylene acetal intermediate activates one hydroxyl group for selective etherification. | researchgate.net |

| Selective Silylation | TBDMSCl, Imidazole | Protection of the less sterically hindered hydroxyl group with a bulky silyl ether. | ntnu.no |

C-H Activation and Late-Stage Functionalization of the Decalin Core

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules like this compound without requiring a complete de novo synthesis. nih.govwikipedia.org This approach focuses on directly converting strong C-H bonds on the decalin skeleton into new functional groups, a significant challenge in organic synthesis. nih.gov

For the decalin core, Friedel-Crafts acylation represents a classic example of C-H activation. Under Lewis acid catalysis, this reaction can introduce acyl groups at the tertiary C1 and C4a positions of the decalin ring system. bath.ac.ukthieme-connect.com These newly introduced ketone functionalities can then be further elaborated into other groups, providing bifunctional building blocks from the simple hydrocarbon scaffold. bath.ac.ukthieme-connect.com

More modern methods have been developed for targeted C-H functionalization. For instance, iron-catalyzed reactions can achieve the azidation of tertiary C-H bonds in cis-decalin with high selectivity for the more electron-rich positions. nih.gov Such transformations are valuable for installing nitrogen-containing functional groups, which are prevalent in pharmaceuticals, directly onto the saturated core. nih.gov These LSF reactions are highly sought after in drug discovery as they allow for the rapid generation of analogues with potentially improved properties. rsc.orgbeilstein-journals.org

Table 2: C-H Functionalization Strategies for the Decalin Core

| Reaction Type | Reagents/Catalyst | Functionalized Position | Description | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | C1, C4a (tertiary) | Introduction of a ketone group onto the decalin ring junction via an electrophilic substitution mechanism. | bath.ac.ukthieme-connect.com |

| C-H Azidation | Fe(OAc)₂, Ligand, Azide Source | Tertiary C-H bonds | Direct conversion of a C-H bond to a C-N₃ bond, providing a versatile handle for further chemistry. | nih.gov |

Preparation of Macrocyclic and Polymeric Architectures from this compound

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of larger molecular architectures such as macrocycles and polymers. googleapis.com These structures are of interest in materials science, host-guest chemistry, and medicinal chemistry. researchgate.netnih.gov

Macrocyclization can be achieved by reacting the diol with a variety of bifunctional electrophiles. sci-hub.se An efficient strategy involves the reaction of a diol with a dichlorosilane, which can lead exclusively to the formation of square-shaped cyclic tetramers through multiple Si-O bond formations. rsc.org Alternatively, reaction with reagents like thionyl chloride or phosgene (B1210022) derivatives can yield macrocyclic sulfites or carbonates. researchgate.netsci-hub.se Another powerful method is the C2-elongation of the diol with bromoacetate, followed by macrocyclization of the resulting diester with a primary diamine to form chiral macrocyclic bisamides. thieme-connect.com

For polymerization, this compound can be incorporated into various polymer backbones, such as polyesters or polyurethanes, by reacting it with diacids (or their derivatives) or diisocyanates, respectively. Its rigid decalin structure can impart unique thermal and mechanical properties to the resulting polymers. googleapis.com

Table 3: Potential Macrocyclization and Polymerization Reactions

| Architecture | Reaction Type | Co-reactant | Resulting Linkage | Reference |

|---|---|---|---|---|

| Macrocycle | Silyl Ether Formation | Dichlorosilane | Silyl Ether (-O-Si-O-) | rsc.org |

| Macrocycle | Esterification | Diacyl Chloride | Ester (-O-CO-) | sci-hub.se |

| Macrocycle | Amidation | α,ω-Diamine (after diol elongation) | Amide (-CO-NH-) | thieme-connect.com |

| Polymer | Polyesterification | Diacid or Diester | Ester (-O-CO-) | googleapis.com |

| Polymer | Polyurethane Formation | Diisocyanate | Urethane (B1682113) (-O-CO-NH-) | googleapis.com |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving efficiency. jocpr.com

Solvent-Free and Aqueous Medium Synthesis

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Whenever possible, reactions are conducted in greener media like water, or under solvent-free conditions. acs.org While many traditional syntheses of decalin derivatives use organic solvents, modern methods demonstrate the feasibility of alternatives.

The synthesis of diols can be achieved through methods like the dihydroxylation of alkenes or the hydrolysis of epoxides, with recent advancements allowing these reactions to proceed efficiently in water. organic-chemistry.orgorganic-chemistry.org For example, hot water can act as both a solvent and a mild acid catalyst for the ring-opening of epoxides to form diols. organic-chemistry.org Similarly, catalytic cyclization reactions to form related heterocyclic structures have been successfully performed in aqueous media, highlighting the potential for water to replace conventional solvents. organic-chemistry.org Syntheses performed under solvent-free, melt conditions have also been shown to be highly efficient for related condensations, often leading to higher yields and simpler purification. acs.org The catalytic hydrogenation of the aromatic precursor, 2,7-dihydroxynaphthalene (B41206), to produce this compound could potentially be adapted to use green solvents such as water or supercritical CO₂, further enhancing the sustainability of the process.

Atom Economy and Sustainable Synthesis Metrics

Atom economy is a fundamental metric of green chemistry that measures how efficiently the atoms from the reactants are incorporated into the final desired product. libretexts.orgrsc.org It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

Reaction types vary significantly in their inherent atom economy. Addition and rearrangement reactions are ideal, with a 100% atom economy, as all reactant atoms are incorporated into the product. kccollege.ac.in Substitution and elimination reactions, by contrast, generate byproducts and thus have lower atom economies. kccollege.ac.in

The most direct synthesis of this compound is the catalytic hydrogenation of 2,7-dihydroxynaphthalene:

C₁₀H₈(OH)₂ + 5 H₂ → C₁₀H₁₈(OH)₂

In this addition reaction, all atoms of the 2,7-dihydroxynaphthalene and hydrogen reactants are incorporated into the final this compound product. Therefore, this synthesis has a theoretical atom economy of 100%, representing a highly efficient and green chemical transformation. libretexts.org Comparing this to multi-step syntheses that may involve protecting groups or stoichiometric reagents highlights the importance of choosing synthetic routes with high atom economy to minimize waste generation. chembam.com

Table 4: Atom Economy of Common Reaction Types

| Reaction Type | Description | Theoretical Atom Economy | Reference |

|---|---|---|---|

| Addition | Reactants combine to form a single product with no other byproducts (e.g., Hydrogenation). | 100% | kccollege.ac.in |

| Rearrangement | A molecule's skeleton is rearranged to form a structural isomer. | 100% | kccollege.ac.in |

| Substitution | A functional group is replaced by another, generating a byproduct. | < 100% | kccollege.ac.in |

| Elimination | A molecule splits into two or more smaller molecules. | < 100% | kccollege.ac.in |

Mechanistic Organic Chemistry and Reactivity of 2,7 Decahydronaphthalenediol

Elucidation of Reaction Mechanisms Involving 2,7-Decahydronaphthalenediol

Detailed mechanistic studies specifically investigating this compound are not found in the current body of scientific literature. The following sections describe plausible reaction pathways based on the known reactivity of similar diol and decalin structures.

In the presence of acid catalysts, alcohols like this compound are expected to undergo protonation of a hydroxyl group, followed by the elimination of a water molecule to form a carbocation. The stability and subsequent rearrangement of this carbocation would be influenced by the stereochemistry of the decalin ring system. Potential rearrangements could include hydride or alkyl shifts to form a more stable carbocation, potentially leading to a variety of rearranged diol or alkene products. Intramolecular cyclization reactions could also occur if the geometry of the intermediate carbocation allows for attack by the remaining hydroxyl group, which would lead to the formation of an ether-bridged bicyclic compound. However, no specific studies have been published to confirm these pathways for this compound.

The oxidation of this compound would be expected to yield various products depending on the oxidizing agent and reaction conditions. Mild oxidation could selectively convert one or both of the secondary alcohol groups into ketones, yielding a decahydronaphthalenedione. The relative orientation of the hydroxyl groups (cis or trans) would influence the selectivity of such an oxidation. Stronger oxidizing agents could lead to cleavage of the carbon-carbon bonds of the decalin ring.

Conversely, reduction of a corresponding dione would yield this compound. The stereoselectivity of this reduction would be dependent on the reducing agent and the steric environment around the ketone groups. No experimental data on the selectivity of these oxidation or reduction pathways for this specific diol are available.

The hydroxyl groups of this compound can act as nucleophiles. For instance, they could react with electrophiles such as alkyl halides in the presence of a base to form ethers. The reactivity would be influenced by steric hindrance around the hydroxyl groups.

For substitution reactions where the hydroxyl group is the leaving group, it would first need to be protonated or converted to a better leaving group (e.g., a tosylate). Subsequent attack by a nucleophile would proceed via an S(_N)1 or S(_N)2 mechanism. The preferred mechanism would depend on the stereochemistry of the substrate, the nature of the nucleophile, and the reaction conditions. Electrophilic substitution on the decalin ring itself is not a typical reaction for such a saturated bicyclic system. There is no specific literature detailing these substitution reactions for this compound.

Reaction Kinetics and Thermodynamics Studies

A thorough search of scientific databases reveals no published studies on the reaction kinetics or thermodynamics of this compound transformations. The following sections outline the general principles that would apply to such studies.

To determine the rate law for a reaction involving this compound, one would systematically vary the concentration of the reactants and monitor the reaction rate. The rate law is expressed as: rate = k[this compound][Reactant B], where k is the rate constant and m and n are the reaction orders with respect to each reactant. These orders must be determined experimentally. For example, in an acid-catalyzed dehydration, the rate's dependence on the concentration of the diol and the acid catalyst would need to be measured.

Hypothetical Data for a Fictional Reaction:

| Experiment | [this compound] (M) | [H] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10 |

| 2 | 0.20 | 0.10 | 3.0 x 10 |

| 3 | 0.10 | 0.20 | 1.5 x 10 |

This is a hypothetical table to illustrate the concept.

The activation energy (E(_a)) for a reaction of this compound would be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation: k = Ae. A plot of ln(k) versus 1/T would yield a straight line with a slope of -E(_a)/R. The activation energy represents the minimum energy required for the reactants to reach the transition state.

Transition state analysis would involve computational modeling or more advanced kinetic studies, such as kinetic isotope effect experiments, to elucidate the structure and energy of the transition state. This would provide insight into the reaction mechanism at a molecular level. No such analyses have been published for this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,7 Decahydronaphthalenediol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For a molecule with multiple stereocenters like 2,7-decahydronaphthalenediol, advanced NMR techniques are indispensable.

Two-Dimensional (2D) NMR Techniques for Stereochemical Assignment

Techniques such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are theoretically powerful tools for assigning the relative stereochemistry of the various isomers of this compound. COSY would reveal proton-proton coupling networks, helping to trace the connectivity within the decalin ring system. NOESY experiments would provide information about through-space proximity of protons, which is critical for determining the cis or trans fusion of the rings and the relative orientation of the hydroxyl groups. HSQC and HMBC would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, providing a complete carbon framework and confirming assignments.

However, a detailed search of scientific databases reveals a lack of published studies presenting specific 2D NMR data for this compound. While the application of these techniques to other decalin derivatives is well-documented, allowing for theoretical predictions, concrete experimental data for this specific diol is absent.

Table 1: Hypothetical 2D NMR Correlations for a Stereoisomer of this compound

| Proton (¹H) | COSY Correlations | NOESY Correlations (Key examples) | HSQC Correlation (¹³C) | HMBC Correlations (Key examples) |

| H-2 | H-1, H-3 | H-4a, H-8a (depending on stereochemistry) | C-2 | C-1, C-3, C-4, C-8a |

| H-7 | H-6, H-8 | H-1, H-5 (depending on stereochemistry) | C-7 | C-5, C-6, C-8, C-8a |

| OH-2 | H-2 | H-1, H-3 (depending on conformation) | - | C-1, C-2, C-3 |

| OH-7 | H-7 | H-6, H-8 (depending on conformation) | - | C-6, C-7, C-8 |

Disclaimer: This table is a hypothetical representation and is not based on published experimental data for this compound. The actual correlations would depend on the specific stereoisomer.

Solid-State NMR for Polymorphic and Conformational Analysis

Solid-state NMR (ssNMR) is a vital technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. It can provide insights into polymorphism (the existence of multiple crystal forms) and the specific conformations adopted in the solid state, which can differ from those in solution. For this compound, ssNMR could differentiate between various crystalline forms and provide information on the rigidity of the decalin ring system. To date, no solid-state NMR studies specifically on this compound have been reported in the scientific literature.

Dynamic NMR Studies of Conformational Interconversion

The decalin ring system is known for its conformational flexibility, particularly in the cis-fused isomers which can undergo ring-flipping. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is the primary method for studying these conformational interconversion processes and determining the energy barriers associated with them. Such studies on this compound would be invaluable for understanding its dynamic behavior. However, there is no available literature detailing DNMR analysis of this compound.

X-ray Crystallography and Single-Crystal Diffraction

X-ray crystallography provides the most definitive and high-resolution structural information for crystalline compounds, including precise bond lengths, bond angles, and the absolute configuration of chiral molecules.

Determination of Absolute Configuration

For a chiral molecule like this compound, which can exist as multiple enantiomers and diastereomers, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a specific isomer. This technique would unambiguously establish the three-dimensional arrangement of all atoms in the crystal lattice. A search of crystallographic databases indicates that the crystal structure of this compound has not been determined and deposited.

Analysis of Intermolecular Interactions and Crystal Packing

Table 2: Summary of Structural Investigation Status for this compound

| Analytical Technique | Status of Publicly Available Data | Potential Information to be Gained |

| 2D NMR (COSY, NOESY, HSQC, HMBC) | Not Available | Stereochemical assignment, proton and carbon signal assignments. |

| Solid-State NMR | Not Available | Analysis of polymorphism and solid-state conformation. |

| Dynamic NMR | Not Available | Study of conformational interconversion and energy barriers. |

| X-ray Crystallography | Not Available | Determination of absolute configuration, precise bond lengths and angles, analysis of intermolecular interactions and crystal packing. |

Co-crystallization and Supramolecular Assembly Studies

Co-crystallization is a powerful technique used to form multi-component crystalline solids by combining a target molecule with a suitable co-former through non-covalent interactions. rjptonline.orgjapsonline.comrsc.org For this compound, which possesses two hydroxyl groups, hydrogen bonding is the primary driving force for the formation of supramolecular assemblies. These hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the formation of robust networks with a variety of co-formers.

The study of co-crystallization with this compound involves screening a range of pharmaceutically acceptable co-formers to create novel solid forms with potentially altered physicochemical properties. rjptonline.orgjapsonline.com The selection of co-formers is often guided by principles of crystal engineering, such as the analysis of hydrogen bond propensities and solubility parameters. tbzmed.ac.ir Techniques like slurry crystallization, slow evaporation from solution, and mechanochemical grinding are commonly employed to synthesize these co-crystals. rjptonline.orgtbzmed.ac.ir The resulting crystalline structures are then analyzed using techniques such as X-ray diffraction to understand the precise arrangement of molecules and the nature of the intermolecular interactions, which can include hydrogen bonding, van der Waals forces, and π-stacking where appropriate. japsonline.com

Table 1: Potential Co-formers for this compound and Expected Interactions

| Co-former | Chemical Class | Potential Non-Covalent Interactions |

| Urea | Amide | Hydrogen bonding (O-H···O=C, N-H···O) |

| Succinic Acid | Dicarboxylic Acid | Hydrogen bonding (O-H···O=C, O-H···O-H) |

| Isonicotinamide | Pyridinecarboxamide | Hydrogen bonding (O-H···Npyridyl, O-H···O=C) |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine | Hydrogen bonding (O-H···N) |

Chiroptical Spectroscopy for Enantiomeric Purity and Conformational Analysis

Due to the presence of multiple stereocenters in its saturated bicyclic ring system, this compound is a chiral molecule. Chiroptical spectroscopy, which measures the differential interaction of chiral substances with left and right circularly polarized light, is an indispensable tool for determining the enantiomeric purity and absolute configuration of its various stereoisomers. rsc.orgnih.govpageplace.de

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorbance of left and right circularly polarized light by a chiral molecule. creative-biostructure.comunivr.it This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a specific enantiomer. slideshare.net In this compound, the hydroxyl groups act as the primary chromophores that absorb in the UV region. When located in the chiral decalin framework, they give rise to distinct CD signals.

Table 2: Hypothetical Circular Dichroism Data for Stereoisomers of this compound

| Stereoisomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (2R,4aS,7R,8aR)-decahydronaphthalene-2,7-diol | 215 | +1500 |

| (2S,4aR,7S,8aS)-decahydronaphthalene-2,7-diol | 215 | -1500 |

| (2R,4aS,7S,8aR)-decahydronaphthalene-2,7-diol | 220 | -800 |

| (2S,4aR,7R,8aS)-decahydronaphthalene-2,7-diol | 220 | +800 |

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.netkud.ac.in ORD and CD are related phenomena, collectively known as the Cotton effect. scispace.com An ORD curve shows the variation of specific rotation, and in the region of a chromophore's absorption, it will exhibit a characteristic peak and trough for a chiral molecule. kud.ac.in

For this compound, ORD can be used to determine the absolute configuration of its stereoisomers. For instance, enantiomers will produce mirror-image ORD curves. kud.ac.in The sign of the Cotton effect (whether the peak is at a longer or shorter wavelength than the trough) can be correlated to the stereochemistry of the molecule. slideshare.net While CD spectroscopy is often more sensitive for resolving individual electronic transitions, ORD is a valuable complementary technique, particularly for measurements at wavelengths far from an absorption maximum. nih.gov

Table 3: Hypothetical Optical Rotation Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Specific Rotation [α] (deg) |

| (2R,4aS,7R,8aR)-isomer | 589 (Na D-line) | +45.5 |

| (2S,4aR,7S,8aS)-isomer | 589 (Na D-line) | -45.5 |

Mass Spectrometry (MS) for Fragmentation Pathways and Isomer Differentiation

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. biocompare.com It is crucial for determining the molecular weight of this compound and elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). biocompare.comresearchgate.net This high accuracy allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com For this compound (C₁₀H₁₈O₂), HRMS can confirm its molecular formula by measuring its exact mass.

Table 4: HRMS Data for this compound

| Molecular Formula | Nominal Mass (amu) | Exact Mass (amu) |

| C₁₀H₁₈O₂ | 170 | 170.1307 |

| C₉H₁₄N₂O | 170 | 170.1106 |

| C₁₁H₂₂O | 170 | 170.1671 |

| C₉H₁₈N₃ | 170 | 170.1501 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented through collision-induced dissociation (CID) or other methods. nationalmaglab.orgencyclopedia.pub The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. longdom.org

For the molecular ion of this compound ([C₁₀H₁₈O₂]⁺˙), MS/MS analysis would reveal characteristic fragmentation pathways. A common fragmentation for diols is the sequential loss of water molecules. The saturated bicyclic ring system would also be expected to undergo characteristic cleavages. The analysis of these fragmentation patterns is essential for distinguishing between different isomers of decahydronaphthalenediol, as the positions of the hydroxyl groups will influence how the molecule breaks apart.

Table 5: Plausible MS/MS Fragmentation of this compound (Precursor Ion m/z = 170.1)

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 152.1 | [M - H₂O]⁺˙ |

| 134.1 | [M - 2H₂O]⁺˙ |

| 121.1 | [M - H₂O - C₂H₅]⁺ |

| 95.1 | [C₇H₁₁]⁺ (Loss of C₃H₇O₂) |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of this compound. These complementary methods provide a detailed fingerprint of the molecule, revealing information about its functional groups, bonding arrangements, and the subtle nuances of its three-dimensional conformation. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. surfacesciencewestern.com Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the molecule's polarizability. ksu.edu.sa The synergistic use of both techniques is crucial for a comprehensive vibrational analysis, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa. surfacesciencewestern.com

The decahydronaphthalene (B1670005) core of the molecule, also known as decalin, can exist as cis and trans isomers depending on the fusion of the two cyclohexane (B81311) rings. Furthermore, the two hydroxyl groups at the 2 and 7 positions introduce additional stereochemical possibilities (e.g., axial vs. equatorial orientations), leading to a variety of possible diastereomers. Each of these stereoisomers will have a unique vibrational spectrum, making IR and Raman spectroscopy valuable tools for conformational analysis.

A detailed assignment of the vibrational bands of this compound is essential for its structural elucidation. While specific experimental spectra for this compound are not widely available in peer-reviewed literature, a predictive analysis can be made based on the known vibrational frequencies of its constituent functional groups and structural motifs found in similar molecules like decalin and various diols. Computational methods, such as Density Functional Theory (DFT), are invaluable for calculating theoretical vibrational frequencies and aiding in the assignment of experimental spectra when they become available. nih.govnih.gov

Key Vibrational Regions and Expected Bands:

O-H Stretching Region (3600-3200 cm⁻¹): The hydroxyl (-OH) groups are the most prominent features in the high-frequency region of the IR spectrum. A sharp band around 3600 cm⁻¹ would correspond to free, non-hydrogen-bonded O-H stretching. However, due to the potential for intramolecular and intermolecular hydrogen bonding between the two hydroxyl groups or with other molecules, a broad and intense absorption band is typically expected in the 3400-3200 cm⁻¹ range. The exact position and shape of this band are highly sensitive to the specific stereochemistry and the resulting hydrogen bonding network. In Raman spectra, the O-H stretching is generally weaker.

C-H Stretching Region (3000-2800 cm⁻¹): The decahydronaphthalene skeleton is rich in C-H bonds. The stretching vibrations of the methylene (B1212753) (-CH₂) and methine (-CH) groups of the saturated rings will give rise to multiple strong bands in the 2950-2850 cm⁻¹ range in both IR and Raman spectra. The precise frequencies and relative intensities of these bands can provide information about the conformation of the cyclohexane rings.

C-O Stretching and O-H Bending (1260-1000 cm⁻¹): The stretching vibrations of the C-O bonds and the in-plane bending of the O-H groups are expected in this region. The C-O stretching bands are typically strong in the IR spectrum and their exact position can help distinguish between axial and equatorial hydroxyl groups.

CH₂ Bending (ca. 1465 cm⁻¹): The scissoring vibrations of the methylene groups are expected around this frequency.

C-C Stretching and Skeletal Vibrations (1200-800 cm⁻¹): The stretching vibrations of the carbon-carbon single bonds of the decalin ring system and other skeletal vibrations produce a series of bands that are highly dependent on the conformation of the fused rings. These bands are often more prominent in the Raman spectrum. rsc.org

The following interactive data table provides a hypothetical and generalized assignment of the major vibrational bands for this compound based on established group frequencies and data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |

| O-H Stretch (Hydrogen Bonded) | 3400 - 3200 | Strong, Broad | Weak | The position and width are highly sensitive to the stereoisomers and the extent of hydrogen bonding. |

| O-H Stretch (Free) | ~3600 | Sharp, Weak to Medium | Weak | May be observed in dilute, non-polar solvents. |

| C-H Stretch (Methylene/Methine) | 2950 - 2850 | Strong | Strong | A complex set of bands characteristic of the saturated bicyclic system. |

| CH₂ Scissoring | ~1465 | Medium | Medium | Bending vibration of the methylene groups in the rings. |

| C-O Stretch | 1150 - 1000 | Strong | Medium | The exact frequency can be indicative of the axial or equatorial position of the hydroxyl group. |

| O-H Bend (In-plane) | 1350 - 1260 | Medium | Weak | Often coupled with other vibrations in the fingerprint region. |

| C-C Stretch and Skeletal | 1200 - 800 | Medium to Weak | Medium to Strong | These vibrations are characteristic of the decalin skeleton and are highly sensitive to conformation. Their analysis is crucial for distinguishing between isomers. |

Disclaimer: This table is a generalized prediction. Actual experimental values may vary depending on the specific isomer, physical state, and measurement conditions.

The synthesis of this compound typically involves the hydrogenation of its aromatic precursor, 2,7-dihydroxynaphthalene (B41206). In-situ vibrational spectroscopy, particularly Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, is an exceptionally powerful technique for monitoring the progress of such reactions in real-time. mt.comarxiv.orgnih.gov By inserting a probe directly into the reaction vessel, spectra can be continuously collected without the need for sampling, providing immediate insights into the reaction kinetics and mechanism. nih.gov

During the hydrogenation of 2,7-dihydroxynaphthalene to this compound, several key spectral changes would be observed:

Disappearance of Aromatic Bands: The characteristic bands of the naphthalene (B1677914) ring system would decrease in intensity and eventually disappear. These include:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1650-1450 cm⁻¹ region.

Out-of-plane C-H bending vibrations below 900 cm⁻¹.

Appearance of Aliphatic Bands: Concurrently, the bands corresponding to the newly formed decahydronaphthalene ring system would appear and grow in intensity. These include:

Aliphatic C-H stretching vibrations in the 2950-2850 cm⁻¹ range.

CH₂ bending vibrations around 1465 cm⁻¹.

By tracking the concentration of the reactant (2,7-dihydroxynaphthalene) and the product (this compound) over time, a detailed kinetic profile of the reaction can be constructed. This allows for the determination of reaction rates, the identification of any reaction intermediates, and the optimization of reaction conditions such as temperature, pressure, and catalyst concentration. For instance, the formation of partially hydrogenated intermediates, such as tetralin-diols, could potentially be observed and quantified.

In-situ Raman spectroscopy can also be employed for reaction monitoring, offering advantages for reactions in aqueous media or for systems where IR spectroscopy might be challenging due to strong solvent absorption. rsc.org The complementary information from both techniques can provide a more complete picture of the reaction dynamics.

Computational Chemistry and Theoretical Investigations of 2,7 Decahydronaphthalenediol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. libretexts.org These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system. libretexts.org For a molecule like 2,7-Decahydronaphthalenediol, these calculations can elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. libretexts.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density. libretexts.org For this compound, DFT studies would be instrumental in understanding its electronic structure and predicting its chemical reactivity.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution and helps identify nucleophilic and electrophilic sites within the molecule. For this compound, the hydroxyl groups would be expected to be regions of negative potential, indicating their role in hydrogen bonding and as potential sites for electrophilic attack.

Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and represents the type of data that would be generated from DFT calculations.

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 8.6 eV | An indicator of molecular stability and reactivity. |

| Dipole Moment | 2.3 D | A measure of the overall polarity of the molecule. |

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical NMR, IR, and Raman spectra. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized or isolated compound.

For this compound, calculating the ¹H and ¹³C NMR chemical shifts can help assign the peaks in an experimental spectrum to specific atoms in the molecule. This is particularly useful for complex stereoisomers where assignments can be ambiguous. Similarly, the calculation of vibrational frequencies can help to interpret an experimental IR or Raman spectrum, associating specific absorption bands with molecular motions like O-H stretching or C-C bending.

Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for this compound This table illustrates how computationally predicted NMR data can be compared to experimental results for structure verification.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-1 | 35.2 | 34.8 |

| C-2 | 70.1 | 69.5 |

| C-3 | 28.9 | 28.5 |

| C-4 | 30.5 | 30.1 |

| C-4a | 41.8 | 41.3 |

| C-7 | 71.3 | 70.8 |

Conformational Analysis and Energy Landscape Mapping

The decahydronaphthalene (B1670005) ring system is known for its complex conformational behavior, particularly in the cis-fused isomer. libretexts.org The addition of two hydroxyl groups in this compound adds further degrees of freedom, making a computational conformational analysis essential to understand its three-dimensional structure and properties.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It is much faster than quantum chemical calculations and is therefore ideal for studying large systems or for performing extensive conformational searches on flexible molecules like this compound.

Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms in a molecule over time. nih.gov An MD simulation of this compound would reveal how the molecule flexes, and how the hydroxyl groups rotate and interact with each other and the ring system. This provides insight into the dynamic behavior of the molecule in solution and can identify the most populated conformational families.

Potential Energy Surface Exploration for Conformational Isomers

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. csbsju.eduresearchgate.net By exploring the PES, one can identify all possible stable conformations (local minima) and the transition states (saddle points) that connect them. csbsju.eduresearchgate.net For this compound, a systematic search of the PES would be performed to locate the various chair and boat conformations of the six-membered rings, as well as the different rotational positions (rotamers) of the hydroxyl groups. The energies of these conformers are then typically re-calculated at a higher level of theory (like DFT) to obtain accurate relative stabilities.

Hypothetical Relative Energies of Key Conformers of cis-2,7-Decahydronaphthalenediol This illustrative table shows the kind of data obtained from a conformational analysis, indicating the relative stability of different molecular shapes.

| Conformer Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair-Chair (diaxial OH) | 2.5 | 2.5 |

| Chair-Chair (diequatorial OH) | 0.0 | 75.3 |

| Chair-Chair (axial/equatorial OH) | 0.8 | 22.2 |

| Twist-Boat-Chair | 5.8 | <0.1 |

Reaction Mechanism Modeling and Transition State Identification

The study of reaction mechanisms for a molecule like this compound would involve detailed computational modeling to map out the potential energy surface of a given reaction. This process is crucial for understanding how the molecule transforms from reactants to products. A key aspect of this is the identification of transition states, which are the highest energy points along a reaction coordinate and represent the energetic barrier that must be overcome for the reaction to proceed.

Computational approaches, such as those based on density functional theory (DFT), are commonly used to locate these transition states. These methods involve optimizing the geometry of the molecule to find a first-order saddle point on the potential energy surface, which corresponds to the transition state structure.

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the correct reactants and products. researchgate.netdepaul.eduiku.edu.tr An IRC path is the minimum energy path on the potential energy surface that links the transition state to the reactant and product minima. researchgate.netiku.edu.tr

By following the IRC from the transition state in both forward and reverse directions, chemists can verify the reaction pathway. The resulting energy profile provides valuable information about the reaction's thermodynamics and kinetics. For a molecule like this compound, IRC calculations could be used to study conformational changes or potential isomerization reactions. depaul.edumdpi.com The analysis of the IRC can reveal the sequence of bond-making and bond-breaking events along the reaction coordinate.

Table 1: Hypothetical IRC Calculation Parameters for a Conformational Change in this compound

| Parameter | Value | Description |

| Computational Method | DFT (e.g., B3LYP) | A common method for electronic structure calculations. |

| Basis Set | e.g., 6-31G(d,p) | Describes the atomic orbitals used in the calculation. |

| Step Size | 0.1 amu1/2·bohr | The step size for following the IRC path. |

| Max Points | 100 | The maximum number of points to calculate along each direction of the IRC. |

| Coordinate System | Mass-Weighted | Coordinates used to define the reaction path. |

This table represents typical parameters for an IRC calculation and is for illustrative purposes only, as specific studies on this compound are not available.

Solvation Effects on Reaction Pathways

Chemical reactions are often carried out in a solvent, which can significantly influence reaction pathways and rates. numberanalytics.com Computational models can account for these solvent effects in two primary ways: explicit and implicit solvation models.

Explicit Solvation: This approach involves including a number of solvent molecules in the calculation, treating them as individual molecules interacting with the solute. This method can provide a detailed picture of solute-solvent interactions but is computationally expensive.

Implicit Solvation: Here, the solvent is modeled as a continuous medium with a specific dielectric constant. acs.org This is a more computationally efficient method and is widely used to approximate the effect of the bulk solvent on the solute. numberanalytics.comacs.org The Polarizable Continuum Model (PCM) is a popular implicit solvation model. acs.org

For this compound, studying solvation effects would be crucial for understanding its reactivity in different solvent environments. The presence of two hydroxyl groups suggests that hydrogen bonding with protic solvents could play a significant role in stabilizing or destabilizing reactants, products, and transition states. osti.gov

Ligand-Receptor Docking and Molecular Interaction Studies (if applicable to biological research)

Should this compound be investigated for potential biological activity, molecular docking would be a key computational technique. researchgate.netdntb.gov.uamdpi.comresearchgate.netnih.gov Molecular docking predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor, typically a protein or enzyme). researchgate.netmdpi.comresearchgate.netnih.gov

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity. This can provide insights into the potential biological targets of the compound and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. While no specific docking studies on this compound are currently documented, this method would be invaluable in a drug discovery context.

QSAR/QSPR Modeling for Structure-Activity/Property Relationships (if applicable, without listing properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govacs.orgresearchgate.netqsardb.orgscispace.com

The development of a QSAR/QSPR model for a class of compounds including this compound would involve:

Data Set Collection: Gathering a set of molecules with known activities or properties.

Descriptor Calculation: Calculating a variety of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity or property.

Validation: Rigorously testing the model's predictive power on an external set of compounds.

For decalin-based structures, QSAR/QSPR could be used to predict a range of properties. However, the development of such models requires a dataset of related compounds with measured experimental data, which is not currently available for this compound in the public domain.

Biological and Biomedical Research Applications of 2,7 Decahydronaphthalenediol

Role as a Privileged Scaffold in Medicinal Chemistry

The rigid, three-dimensional structure of the decalin ring system makes it an attractive scaffold for the development of selective biological probes and therapeutic candidates. The defined spatial arrangement of substituents allows for precise interaction with biological targets, potentially leading to high affinity and selectivity. Natural products containing the decalin ring exhibit a wide array of biological activities, including antibacterial, antiviral, antitumor, and antihyperlipidemic effects. nih.gov This inherent bioactivity of the decalin core underscores its potential as a privileged scaffold.

The synthesis of decalin derivatives, including diols, is a key area of research aimed at exploring their therapeutic potential. While specific synthetic routes targeting a wide range of 2,7-Decahydronaphthalenediol derivatives for biological screening are not extensively documented in publicly available literature, general methods for the synthesis of substituted decalins are well-established. These often involve intramolecular Diels-Alder reactions to construct the bicyclic core with controlled stereochemistry. acs.org For instance, the intramolecular Diels-Alder cyclization of a triene precursor can generate multiple chiral centers in a single step. acs.org

The functionalization of the decalin scaffold is crucial for tuning its biological activity. For example, the synthesis of decalin-based ligands for the FK506-binding protein 51 (FKBP51), a protein implicated in various stress-related disorders, has been achieved through an intramolecular Diels-Alder cyclization to create the core structure. acs.org Subsequent modifications, such as the introduction of a pipecolic ester, were guided by modeling studies to ensure interaction with the target's binding pocket. acs.org

The synthesis of various decalin diols has been reported, often as intermediates in the total synthesis of complex natural products or as part of methodological studies. For instance, the stereocontrolled synthesis of trans- and cis-decalin diols has been accomplished using samarium(II) iodide-mediated ketone-olefin coupling cyclizations. jst.go.jp Such synthetic strategies could be adapted to produce a library of this compound derivatives with diverse stereochemistry for biological evaluation.

Table 1: Examples of Synthetic Approaches to Bioactive Decalin Derivatives

| Starting Material(s) | Key Reaction(s) | Target Scaffold/Derivative | Potential Biological Application |

|---|---|---|---|

| Acyclic triene | Intramolecular Diels-Alder reaction | Decalin core | General scaffold for various targets |

| anti-hydroxyketones and syn-hydroxyketones | Samarium(II) iodide-mediated cyclization | trans- and cis-decalin diols | Intermediates for natural product synthesis |

| Cyclohexanone, nitrostyrenes, 3-alkylideneoxindoles | Organocatalytic Michael–domino Michael/aldol (B89426) reaction | Spiro-decalin oxindoles | Undisclosed, potential for various targets |

| Farnesyl acetate | in vitro oxidation-cyclization | Decalindiol | Biomimetic synthesis studies |

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For decalin-containing compounds, the stereochemistry of the ring fusion (cis or trans) and the orientation and nature of the substituents are critical determinants of bioactivity.

While specific SAR studies on a broad library of this compound derivatives are not readily found, research on related decalin structures provides valuable insights. For instance, in a study of decalin derivatives from the endophytic fungus Trichoderma harzianum, specific compounds were found to significantly inhibit the expression of pro-inflammatory cytokines IL-6 and IL-1β. tandfonline.com The anti-inflammatory activity was dependent on the specific substitution pattern on the decalin core. tandfonline.com

In the development of FKBP51-selective ligands, SAR studies revealed that a saturated, stereochemically defined bicyclic decalin structure was superior to more flexible or aromatic bicyclic systems. acs.org The precise stereochemistry of the decalin core, established through an intramolecular Diels-Alder reaction, was crucial for high-affinity binding. acs.org Further modifications of the substituents on the decalin ring system allowed for the optimization of binding affinity and selectivity.

Table 2: Illustrative SAR Insights for Decalin-Based Compounds

| Compound Class | Biological Target | Key Structural Features for Activity |

|---|---|---|

| Fungal Decalin Derivatives | Inflammation (IL-6/IL-1β expression) | Specific substitution patterns on the decalin ring. |

| Synthetic Decalin-based Ligands | FKBP51 | Saturated, stereochemically defined decalin core; specific pipecolic ester moiety. |

| Drimane Sesquiterpenoids | Various (antimicrobial, cytotoxic) | trans-decalin core with oxygen-containing groups at specific positions (C6, C9, C11, C12). researchgate.net |

Materials Science and Supramolecular Chemistry Applications of 2,7 Decahydronaphthalenediol

Self-Assembly and Supramolecular Architectures

The precise three-dimensional arrangement of hydroxyl groups on the decahydronaphthalene (B1670005) framework makes it an excellent building block for designing predictable supramolecular structures. These non-covalent assemblies are governed by a variety of intermolecular forces, with hydrogen bonding playing a pivotal role.

The capacity of the hydroxyl groups in 2,7-decahydronaphthalenediol to act as both hydrogen bond donors and acceptors is fundamental to its self-assembly behavior. The rigid decalin core locks the hydroxyl groups into specific spatial orientations, which can direct the formation of extended hydrogen-bonding networks with a high degree of predictability. chimia.ch Studies on related conformationally locked polycyclitols based on a trans-decalin scaffold have demonstrated that intramolecular hydrogen bonds can preordain the positions for intermolecular interactions, leading to predictable self-assembly patterns. chimia.ch For instance, in cyclic diols, cis isomers tend to form dimers that assemble into tapes, while trans isomers often form linear chains that also pack into tape-like structures. researchgate.net

The specific stereochemistry of this compound isomers is critical in determining the dimensionality and topology of the resulting hydrogen-bonded network. Depending on the axial or equatorial positions of the hydroxyl groups, the molecule can form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. For example, a C2h symmetric diol monohydrate has been shown to exhibit a double helical self-assembly, where O-H···O hydrogen bonds and C-H···π interactions cooperate to form the structure. rsc.org The predictable nature of these interactions is a key aspect of crystal engineering, where the aim is to design new solids with desired physical and chemical properties. mdpi.com

The table below illustrates the typical hydrogen bond parameters observed in the crystal structures of related diol compounds, which provides insight into the types of interactions that govern the self-assembly of this compound.

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Significance in Supramolecular Assembly |

| O-H···O | 2.5 - 2.8 | Primary interaction driving the formation of chains, layers, and networks. |

| C-H···O | 3.0 - 3.5 | Weaker interactions that provide additional stability and influence packing. |

| C-H···π | 3.2 - 3.8 | Important for stabilizing structures, particularly in aromatic derivatives. |

This table presents generalized data for diol compounds to illustrate the principles of their supramolecular assembly.

The well-defined structure of this compound makes it a promising candidate for forming multicomponent molecular solids such as cocrystals. Cocrystals are crystalline materials composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions. The design of cocrystals allows for the tuning of physicochemical properties of solid materials. The hydroxyl groups of this compound can form robust hydrogen bonds with other molecules (coformers) that have complementary functional groups, such as carboxylic acids, amides, or other hydrogen bond acceptors. The predictable hydrogen bonding patterns of diols can be exploited to engineer cocrystals with specific architectures and properties. tib.eu

Beyond crystalline solids, there is growing interest in co-amorphous systems, which are single-phase amorphous solids composed of two or more components. While specific studies on this compound in co-amorphous solids are not prevalent, its ability to form strong intermolecular hydrogen bonds suggests potential in stabilizing amorphous phases of other molecules, which can be advantageous in various applications.

Furthermore, the rigid structure of this compound can be incorporated into larger host molecules for host-guest chemistry applications. The decalin framework can act as a rigid spacer element in the design of macrocyclic or cage-like hosts. These hosts can encapsulate smaller guest molecules, with the specificity of binding being determined by the size, shape, and chemical complementarity of the host's cavity. While not a classic host itself, its derivatives can be key components in building such supramolecular systems. nih.gov

Polymer Chemistry and Monomer Development

The presence of two reactive hydroxyl groups allows this compound to be used as a diol monomer in the synthesis of various polymers, such as polyesters and polyurethanes. The rigid and bulky decahydronaphthalene unit incorporated into a polymer backbone is expected to significantly influence the material's properties.

This compound itself can act as a monomer for step-growth polymerization. It can be produced through the hydrogenation of corresponding naphthalenediols. The different stereoisomers of this compound can potentially be isolated or used as a mixture, which would lead to polymers with different degrees of stereoregularity and, consequently, different properties. While not widely commercialized, its inclusion in patents for polymer synthesis indicates its potential as a specialty monomer.

Polyesters: this compound can be used as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides or diesters) to produce polyesters. wikipedia.org The general reaction is as follows:

n HO-(decalin)-OH + n HOOC-R-COOH → [-O-(decalin)-O-CO-R-CO-]n + 2n H₂O

The incorporation of the rigid, alicyclic decahydronaphthalene unit into the polyester (B1180765) backbone is anticipated to increase the glass transition temperature (Tg) of the resulting polymer, enhancing its thermal stability compared to polyesters made from flexible aliphatic diols. researchgate.net It would also likely increase the rigidity and mechanical strength of the material while potentially reducing its crystallinity due to the non-planar structure of the decalin ring. The properties of polyesters containing a decahydronaphthalene group have been noted for their good thermal characteristics. dntb.gov.ua

Polyurethanes: In polyurethane synthesis, this compound can react with diisocyanates. mdpi.comscirp.org The reaction between the hydroxyl groups of the diol and the isocyanate groups forms urethane (B1682113) linkages:

n HO-(decalin)-OH + n OCN-R'-NCO → [-O-(decalin)-O-CO-NH-R'-NH-CO-]n

The bulky decalin structure would form part of the hard segment in the resulting polyurethane, which is expected to lead to materials with high hardness, modulus, and good thermal properties. The specific stereoisomer of the diol used would affect the packing of the polymer chains and the efficiency of phase separation between hard and soft segments, thereby influencing the final mechanical properties of the polyurethane elastomer. researchgate.netd-nb.info

The following table summarizes the expected influence of incorporating this compound into polymer chains based on the general properties of polymers containing similar bulky, alicyclic structures.

| Polymer Type | Expected Property Modifications | Potential Applications |